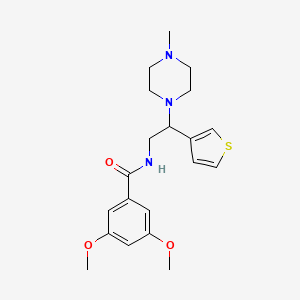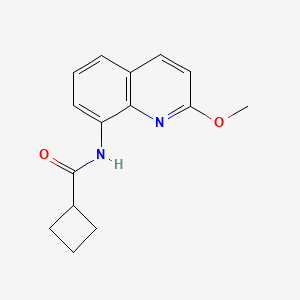
2,4,6-trimethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure
The compound has been involved in various synthesis and structural studies, highlighting its role in the formation of complex molecules. For example, the synthesis of similar sulfonamide derivatives through reactions like the Reformatsky reaction demonstrates the versatility of sulfonamide groups in creating compounds with potential biological activity. The detailed molecular structure of these compounds, elucidated through X-ray crystallography, provides insights into their potential interactions with biological targets (Zhifang Yu, Xiuyan Gu, Bi-lin Zhao, Jian‐Wei Sun, 2004).
Anticancer and Pro-apoptotic Activity
Sulfonamide derivatives, including those structurally related to the specified compound, have shown significant anticancer activity by inducing apoptosis in various cancer cell lines. This activity is often mediated through the activation of critical cellular pathways, such as p38/ERK phosphorylation, highlighting the potential therapeutic applications of these compounds in oncology (A. Cumaoğlu, Serkan Dayan, Asli Ozge Agkaya, Zehra Ozkul, N. Ozpozan, 2015).
Inhibition of Carbonic Anhydrases
One of the key applications of sulfonamide derivatives, including those closely related to the compound , is their role as inhibitors of carbonic anhydrases. These enzymes are crucial for various physiological functions, and their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and certain cancers. Studies have shown that sulfonamide derivatives can strongly inhibit human carbonic anhydrases, which is a testament to their potential as drug candidates (A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, M. Krasavin, 2018).
Supramolecular Architecture
Research into sulfonamide derivatives also encompasses their supramolecular architecture, exploring how weak intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the crystalline structures of these compounds. This knowledge is crucial for understanding how these compounds can be further optimized for better drug-receptor interactions (K. Shakuntala, S. Naveen, N. K. Lokanath, P. A. Suchetan, M. Abdoh, 2017).
Mechanism of Action
Target of Action
The primary target of 3-[(4-Chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide It is classified as a sulfonamide , a group of compounds known to inhibit the enzyme carbonic anhydrase, which plays a key role in the regulation of pH and fluid balance in the body .
Mode of Action
The exact mode of action of 3-[(4-Chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide As a sulfonamide, it may bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
The biochemical pathways affected by 3-[(4-Chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide By inhibiting carbonic anhydrase, sulfonamides can disrupt acid-base balance and fluid regulation in the body .
Result of Action
The molecular and cellular effects of 3-[(4-Chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide As a potential carbonic anhydrase inhibitor, it could lead to a decrease in the production of bicarbonate ions and protons, affecting processes such as pH regulation and fluid balance .
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S2/c1-10-9-11(2)16(24(18,20)21)12(3)15(10)19(4)25(22,23)14-7-5-13(17)6-8-14/h5-9H,1-4H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBJHGREQHEGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2572209.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2572213.png)
![1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid](/img/structure/B2572215.png)


![1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2572220.png)
![1-[(2-chloro-6-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2572225.png)


![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)
